7alpha-Acetoxy-6beta-hydroxyroyleanone
Description
Chemical Classification Within Abietane Diterpenoids
Abietane diterpenoids are tricyclic compounds derived from four isoprene units, featuring a 20-carbon skeleton with three fused six-membered rings. 7α-Acetoxy-6β-hydroxyroyleanone belongs to the royleanone subclass, distinguished by its oxidized quinone moiety in ring C and substituents at positions C6 and C7. Key structural features include:
Table 1: Structural Features of 7α-Acetoxy-6β-hydroxyroyleanone
| Feature | Description |
|---|---|
| Core structure | Tricyclic abietane skeleton with rings A, B, and C |
| Functional groups | C6 hydroxyl (-OH), C7 acetoxy (-OAc) |
| Oxidation state | Quinone moiety in ring C (C11 and C14 ketones) |
| Stereochemistry | β-configuration at C6, α-configuration at C7 |
The compound’s stereochemistry and functionalization enhance its polarity compared to non-oxygenated abietanes, influencing its biological interactions.
Taxonomic Distribution in Plectranthus spp. and Related Genera
7α-Acetoxy-6β-hydroxyroyleanone is predominantly isolated from species within the genus Plectranthus (Lamiaceae), though related genera such as Salvia also produce structurally analogous royleanones.
Table 2: Natural Sources of 7α-Acetoxy-6β-hydroxyroyleanone
| Plant Species | Family | Tissue Source | Reference |
|---|---|---|---|
| Plectranthus grandidentatus | Lamiaceae | Leaves, stems | |
| Plectranthus madagascariensis | Lamiaceae | Roots, aerial parts | |
| Salvia officinalis | Lamiaceae | Roots |
In Plectranthus grandidentatus, the compound constitutes up to 0.15% of acetone extracts by weight, making it a major secondary metabolite. Its production is hypothesized to serve ecological roles, such as herbivore deterrence or microbial defense.
Historical Context of Royleanone-Type Compound Discovery
The discovery of royleanones traces back to mid-20th-century phytochemical studies on Salvia species. Key milestones include:
Table 3: Historical Timeline of Royleanone Research
Early work focused on structural elucidation and antimicrobial properties, while recent studies emphasize anticancer potential. For example, molecular docking simulations revealed that 7α-acetoxy-6β-hydroxyroyleanone derivatives exhibit stable interactions with apoptosis-regulating proteins like Bcl-2 and caspase-3.
This compound’s journey from a botanical curiosity to a subject of drug discovery underscores the importance of natural products in modern pharmacology. Ongoing research aims to optimize its bioactivity through targeted synthetic modifications.
Properties
CAS No. |
57932-74-8 |
|---|---|
Molecular Formula |
C22H30O6 |
Molecular Weight |
390.476 |
IUPAC Name |
(4aS,9S,10S,10aS)-6,10-Dihydroxy-7-isopropyl-1,1,4a-trimethyl-5,8-dioxo-1,2,3,4,4a,5,8,9,10,10a-decahydrophenanthren-9-yl acetate |
InChI |
InChI=1S/C22H30O6/c1-10(2)12-15(24)13-14(17(26)16(12)25)22(6)9-7-8-21(4,5)20(22)18(27)19(13)28-11(3)23/h10,18-20,25,27H,7-9H2,1-6H3/t18-,19+,20+,22-/m1/s1 |
InChI Key |
PEMYQKCCIHCGME-FCIYXJNOSA-N |
SMILES |
CC(O[C@H]1C2=C(C(C(O)=C(C(C)C)C2=O)=O)[C@@]3(C)CCCC(C)(C)[C@]3([H])[C@@H]1O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7alpha-Acetoxy-6beta-hydroxyroyleanone |
Origin of Product |
United States |
Scientific Research Applications
In Vitro Studies
In vitro assays have confirmed the cytotoxic effects of 7alpha-acetoxy-6beta-hydroxyroyleanone against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound showed significant inhibition of cell viability, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 | 3.23 | Doxorubicin | 3.23 |
| HCT-116 | 1.9 - 7.52 | Doxorubicin | 3.23 |
Efficacy Against Resistant Strains
The compound has also shown significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that it disrupts bacterial cell walls without causing lysis, indicating a unique mechanism of action that may help combat antibiotic resistance .
Antifungal Properties
In addition to antibacterial effects, this compound has exhibited antifungal activity against various fungal strains. Its efficacy was measured through inhibition zones in laboratory settings, showcasing its potential as a natural antifungal agent .
Table 2: Antimicrobial Activity of this compound
| Pathogen Type | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methicillin-resistant S. aureus | Strong antibacterial activity | 3.9 mg/L |
| Fungal Strains | Moderate antifungal activity | To be determined |
Structural Modifications and Future Directions
Recent studies suggest that the bioactivity of this compound can be enhanced through structural modifications. By employing semisynthesis techniques, researchers are exploring derivatives that may exhibit improved pharmacokinetic properties and greater potency against cancer and microbial targets .
Comparison with Similar Compounds
Table 1: Key Comparative Data for AHR and Analogues
Preparation Methods
Supercritical CO₂ Extraction
Supercritical CO₂ extraction leverages the tunable solvation power of CO₂ under high pressure (30–50 MPa) and moderate temperatures (40–60°C). A study on P. grandidentatus reported a total extract yield of 3.6% w/w, with AHR content quantified at 42.7 µg/mg (0.13% yield) via HPLC-DAD. This method minimizes thermal degradation and solvent residues, making it suitable for thermolabile compounds like AHR.
Ultrasound-Assisted Acetonic Extraction
Ultrasound-assisted extraction using acetone achieved a slightly lower total yield (2.3% w/w) but higher AHR concentration (55.2 µg/mg, 0.15% yield). Ultrasonication enhances solvent penetration through cavitation, reducing extraction time from hours to minutes.
Table 1: Comparison of Extraction Methods
| Parameter | Supercritical CO₂ | Ultrasound-Assisted Acetonic |
|---|---|---|
| Total Extract Yield (%) | 3.6 | 2.3 |
| AHR Content (µg/mg) | 42.7 | 55.2 |
| AHR Yield (%) | 0.13 | 0.15 |
| Solvent Residue | Negligible | Moderate (requires evaporation) |
Purification and Isolation Techniques
Crude extracts undergo sequential purification to isolate AHR:
Column Chromatography
Silica gel column chromatography with gradient elution (hexane:ethyl acetate) is the primary isolation step. Fractions containing AHR are identified via thin-layer chromatography (TLC) and pooled for further refinement.
Recrystallization
Final purification employs recrystallization from methanol or ethanol, yielding AHR as needle-like crystals with a melting point of 221–223°C. This step ensures >98% purity, critical for pharmacological studies.
Structural Confirmation and Analytical Characterization
AHR’s structure is validated through multimodal spectroscopic analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
HPLC-DAD at 254 nm confirms purity, with AHR eluting at 12.3 minutes under isocratic conditions (acetonitrile:water, 70:30).
Table 2: Key Spectroscopic Data for AHR
| Technique | Characteristic Signal |
|---|---|
| ¹H-NMR (CDCl₃) | δ 2.03 (s, 3H, CH₃CO), δ 5.10 (m, 1H, C6-OH) |
| ¹³C-NMR (CDCl₃) | δ 170.5 (C=O), δ 185.2 (quinone C=O) |
| IR (KBr) | 1745 cm⁻¹ (C=O stretch), 3450 cm⁻¹ (OH) |
Optimization of Extraction Parameters
Q & A
Q. How to reconcile conflicting reports on the thermal stability of 7α-Acetoxy-6β-hydroxyroyleanone?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres.
- Accelerated stability studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC.
- Crystallography : Compare crystal structures before/after heating to identify conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
